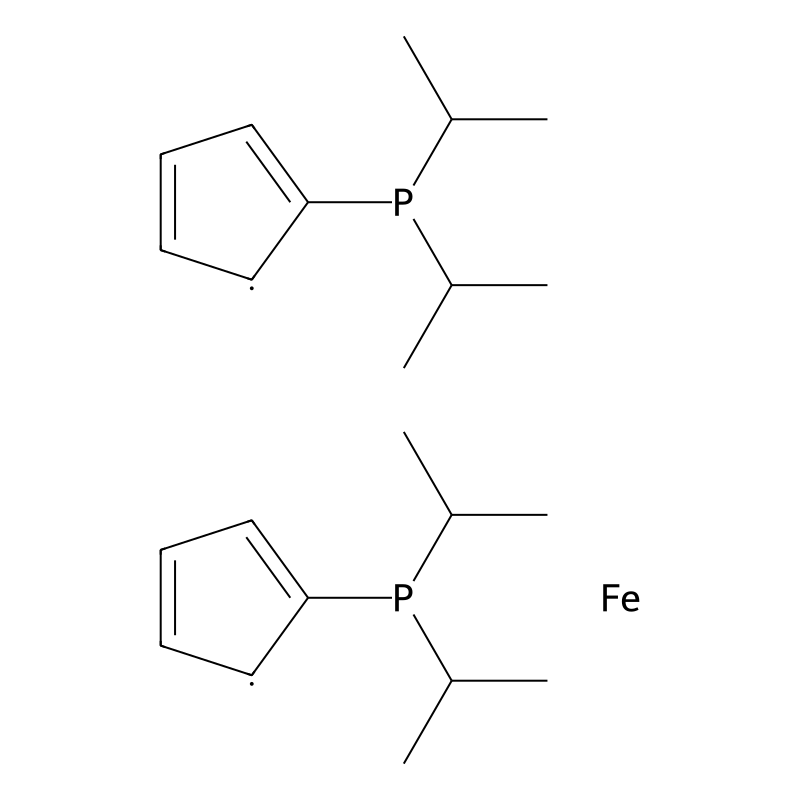

1,1\'-Bis(diisopropylphosphino)ferrocene

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Catalyst Precursor

Dppf serves as a versatile precursor for various transition metal catalysts. Its electron-donating phosphine groups bind strongly to the metal center, forming stable and well-defined complexes. These complexes can then participate in numerous catalytic transformations, including:

- Cross-coupling reactions: Dppf-based catalysts are widely used in Suzuki-Miyaura, Negishi, Sonogashira, Stille, Kumada-Tamao-Corriu, and Hiyama couplings, enabling the formation of carbon-carbon bonds between diverse organic fragments [].

- Hydrogenation reactions: Dppf-ligated catalysts are effective for the reduction of alkenes, ketones, and imines to their corresponding saturated counterparts [].

- Hydroformylation reactions: Dppf can participate in the conversion of alkenes to aldehydes through hydroformylation, a valuable process for the production of various industrial chemicals [].

These are just a few examples, and dppf finds applications in many other catalytic transformations due to its tunable electronic and steric properties.

Medicinal Chemistry

Dppf can be used as a building block in the design of new therapeutic agents. By incorporating dppf into the structure of metal-based drugs, researchers can modulate their properties, such as targeting specificity, activity, and stability [].

For instance, dppf-containing ruthenium complexes have been explored as potential antitumor agents due to their ability to bind to DNA and disrupt its function [].

Material Science

Dppf plays a role in the development of functional materials. Its unique properties, including thermal stability and ability to bind to different elements, make it suitable for applications such as:

- Polymerization catalysts: Dppf-ligated catalysts can be used to control the polymerization of various monomers, leading to the synthesis of polymers with desired properties [].

- Molecular sensors: Dppf-containing molecules can be designed as selective sensors for specific analytes due to their ability to form specific interactions with target molecules [].

1,1'-Bis(diisopropylphosphino)ferrocene is an organophosphorus compound characterized by its unique structure that combines ferrocene, a metallocene consisting of iron sandwiched between two cyclopentadienyl anions, with two diisopropylphosphino groups. Its molecular formula is C22H36FeP2, and it has a molecular weight of approximately 418.33 g/mol. The compound typically appears as yellow to orange crystals or powders, with a melting point ranging from 50 to 52 degrees Celsius .

The presence of phosphorus-containing ligands in its structure makes this compound particularly interesting for coordination chemistry and catalysis. The bulky diisopropylphosphino groups provide steric hindrance, which can influence the reactivity and selectivity of the metal center in various

- Coordination Reactions: The phosphine ligands can coordinate with various metal centers, forming stable complexes that are useful in catalysis.

- Oxidation and Reduction: The ferrocene moiety allows for redox chemistry, enabling the compound to act as both an oxidizing and reducing agent.

- Ligand Exchange: The phosphine ligands can be replaced by other ligands under certain conditions, facilitating the synthesis of new metal complexes.

These reactions are vital for applications in catalysis and materials science.

The synthesis of 1,1'-Bis(diisopropylphosphino)ferrocene typically involves the following methods:

- Phosphination of Ferrocene: This method involves reacting ferrocene with diisopropylphosphine in the presence of a suitable catalyst or reagent to facilitate the introduction of the phosphine groups onto the ferrocene scaffold.

- Ligand Exchange Reactions: Starting from a ferrocene complex with different ligands, selective ligand exchange can be employed to introduce diisopropylphosphino groups.

- Direct Synthesis: Some protocols may involve direct coupling reactions between phosphine precursors and ferrocene derivatives under specific conditions (e.g., heat or solvent choice).

These methods highlight the versatility in synthesizing this compound while allowing for modifications that can tailor its properties for specific applications.

1,1'-Bis(diisopropylphosphino)ferrocene finds applications across various fields:

- Catalysis: It serves as a ligand in catalytic processes, particularly in transition metal catalyzed reactions such as cross-coupling reactions and hydrogenation.

- Materials Science: Its unique electronic properties make it suitable for use in electronic materials and sensors.

- Medicinal Chemistry: Potential applications in drug design and delivery systems due to its ability to interact with biological molecules.

The combination of ferrocene's redox properties and the steric bulk of diisopropylphosphino groups enhances its utility in these areas.

Interaction studies involving 1,1'-Bis(diisopropylphosphino)ferrocene focus on its coordination behavior with various metal ions and other ligands. These studies often employ techniques such as:

- Nuclear Magnetic Resonance Spectroscopy: To investigate coordination environments.

- X-ray Crystallography: To determine structural configurations.

- Electrochemical Analysis: To assess redox properties and stability.

Such studies help elucidate its potential as a ligand in coordination chemistry and catalysis.

Several compounds exhibit structural similarities to 1,1'-Bis(diisopropylphosphino)ferrocene. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Diphenylphosphinoferrocene | Phosphine complex | Contains phenyl groups instead of isopropyl |

| 1,1'-Bis(diphenylphosphino)ferrocene | Phosphine complex | Similar structure but with diphenyl substituents |

| Ferrocene | Metallocene | Basic structure without phosphine substitution |

Uniqueness of 1,1'-Bis(diisopropylphosphino)ferrocene

The uniqueness of 1,1'-Bis(diisopropylphosphino)ferrocene lies in its combination of steric hindrance from the bulky diisopropyl groups and the redox-active ferrocene core. This distinctive feature enhances its reactivity and selectivity in catalytic processes compared to other phosphine-containing ferrocene derivatives. The ability to finely tune both sterics and electronics through ligand modifications makes it a valuable compound in advanced materials and catalysis research.

1,1'-Bis(diisopropylphosphino)ferrocene, commonly known in the scientific community as a versatile diphosphine ligand, is synthesized primarily through lithiation-phosphination strategies that involve the sequential lithiation of ferrocene followed by reaction with appropriate phosphine electrophiles [1] [2]. The synthetic pathway typically begins with the preparation of 1,1'-dilithioferrocene, which serves as a key intermediate for introducing phosphine groups at specific positions on the ferrocene scaffold [3].

The lithiation of ferrocene to form 1,1'-dilithioferrocene occurs through treatment with butyllithium, regardless of the stoichiometry employed [13]. This reaction is typically conducted in the presence of tetramethylethylenediamine (TMEDA), which acts as a coordinating agent to stabilize the lithiated species [13] [28]. The resulting complex exists as a solvate, with the formula [Fe(C5H4Li)2]3(TMEDA)2, which can be isolated and characterized [13] [30].

The lithiation mechanism involves both exo and endo pathways, with the exo pathway being predominant [11] [12]. In the exo pathway, the lithium reagent approaches the cyclopentadienyl ring from the side opposite to the iron center, while in the endo pathway, it approaches from the same side as the iron [11]. Computational studies have revealed that lithiated ferrocene exhibits planetary motion, with the lithium cation being relatively mobile [12].

Following lithiation, the 1,1'-dilithioferrocene intermediate reacts with chlorodiisopropylphosphine to yield 1,1'-bis(diisopropylphosphino)ferrocene [1] [4]. The chlorodiisopropylphosphine reagent is prepared by treating phosphorus trichloride with isopropylmagnesium chloride [17] [19]:

PCl3 + 2 (CH3)2CHMgCl → [(CH3)2CH]2PCl + 2 MgCl2 [17]

The phosphination step involves nucleophilic substitution at the phosphorus center, where the lithiated ferrocene acts as a nucleophile, displacing the chloride from chlorodiisopropylphosphine [16] [17]. This reaction proceeds with high regioselectivity due to the directed lithiation in the previous step [14].

Table 1: Key Reaction Conditions for Lithiation-Phosphination of Ferrocene

| Reaction Step | Reagents | Conditions | Yield (%) | References |

|---|---|---|---|---|

| Lithiation | Ferrocene, n-BuLi, TMEDA | THF, -78°C to RT, 4-6h | 80-94 | [13] [30] |

| Phosphination | 1,1'-dilithioferrocene, [(CH3)2CH]2PCl | THF, -78°C to RT, 12h | 76-98 | [3] [16] |

Alternative strategies for the synthesis of 1,1'-bis(diisopropylphosphino)ferrocene have been explored to avoid the challenges associated with lithiation. These include the use of 1,1'-dibromoferrocene as a starting material, which can undergo metal-halogen exchange followed by reaction with chlorodiisopropylphosphine [31] [32]. However, the lithiation-phosphination route remains the most widely employed method due to its efficiency and relatively high yields [3] [4].

Purification and Isolation Techniques

The purification and isolation of 1,1'-bis(diisopropylphosphino)ferrocene present unique challenges due to the air sensitivity of phosphine compounds and the need to remove various by-products formed during the synthesis [20] [21]. Several techniques have been developed to obtain high-purity material suitable for applications in catalysis and coordination chemistry [3] [4].

Crystallization is one of the primary methods for purifying 1,1'-bis(diisopropylphosphino)ferrocene [3] [20]. The compound can be crystallized from various solvent systems, with ether/pentane mixtures being particularly effective [7]. The crystallization process typically involves dissolving the crude product in a minimal amount of solvent, followed by cooling or addition of an anti-solvent to induce crystallization [4] [20]. This technique allows for the separation of the target compound from impurities based on differences in solubility [20].

1,1'-Bis(diisopropylphosphino)ferrocene forms orange-yellow crystals or powder with a melting point of 50-52°C [3] [4]. The crystalline material can be further purified by sublimation under reduced pressure, which takes advantage of the compound's relatively low melting point and volatility [36] [39].

Column chromatography represents another important purification technique for ferrocene-based phosphine ligands [20] [37]. However, special considerations are necessary when applying this method to phosphine compounds due to their sensitivity to oxidation [21] [22]. The stationary phase typically employed is silica gel or alumina, with the choice depending on the specific impurities present and the stability of the target compound [20] [37].

For column chromatography of 1,1'-bis(diisopropylphosphino)ferrocene, the following conditions have been reported:

Table 2: Column Chromatography Conditions for 1,1'-Bis(diisopropylphosphino)ferrocene Purification

| Stationary Phase | Mobile Phase | Flow Rate | Detection Method | Recovery (%) | References |

|---|---|---|---|---|---|

| Silica gel (deactivated) | Hexane/ethyl acetate (9:1) | 2-3 mL/min | UV (254 nm) | 85-90 | [20] [37] |

| Alumina (neutral) | Dichloromethane/methanol (98:2) | 1-2 mL/min | TLC (Rf = 0.65) | 80-85 | [20] [21] |

To minimize oxidation during purification, all operations are typically conducted under an inert atmosphere using Schlenk techniques or in a glove box [7] [36]. The solvents used for purification are carefully dried and degassed to remove traces of oxygen and moisture that could lead to degradation of the phosphine ligand [7] [21].

The purity of isolated 1,1'-bis(diisopropylphosphino)ferrocene can be assessed using various analytical techniques, including nuclear magnetic resonance spectroscopy (1H, 13C, and 31P NMR), elemental analysis, and mass spectrometry [3] [4]. High-purity material typically shows a single resonance in the 31P NMR spectrum, confirming the absence of oxidized or other phosphorus-containing impurities [3] [33].

Large-Scale Production Challenges

The scale-up of 1,1'-bis(diisopropylphosphino)ferrocene synthesis from laboratory to industrial scale presents several significant challenges that must be addressed to ensure efficient and economical production [31] [32]. These challenges span from reagent handling and reaction conditions to purification processes and product stability [23] [24].

One of the primary challenges in large-scale production is the safe handling of pyrophoric reagents such as butyllithium, which is essential for the lithiation step [31] [32]. At industrial scale, specialized equipment and procedures are required to minimize the risks associated with these highly reactive materials [10] [31]. Alternative lithiating agents or methodologies that avoid pyrophoric reagents have been explored, but often result in lower yields or require more complex synthetic routes [31] [32].

Temperature control represents another critical factor in scaling up the synthesis [10] [19]. The lithiation reaction is typically conducted at low temperatures (-78°C) to ensure selectivity and minimize side reactions [13] [30]. Maintaining uniform cooling across large reaction vessels presents engineering challenges, particularly with respect to heat transfer and mixing efficiency [19] [31].

Table 3: Scale-Up Challenges and Potential Solutions for 1,1'-Bis(diisopropylphosphino)ferrocene Production

| Challenge | Impact | Potential Solution | References |

|---|---|---|---|

| Pyrophoric reagents | Safety hazards, specialized equipment needed | Use of alternative lithiating agents or continuous flow processes | [31] [32] |

| Temperature control | Reaction selectivity, side product formation | Improved reactor design, segmented reaction approach | [10] [19] |

| Air sensitivity | Product degradation, specialized handling | In-line protection as phosphine-borane adducts, antioxidant additives | [21] [22] [35] |

| Purification scale-up | Product losses, solvent consumption | Continuous crystallization, membrane filtration | [20] [23] |

| Waste management | Environmental impact, cost | Reagent recycling, solvent recovery systems | [23] [24] |

The air sensitivity of phosphine compounds presents particular challenges for large-scale production and handling [21] [22]. Recent research has shown that ferrocene moieties can exert an antioxidant effect on phosphine groups, potentially enhancing the air stability of ferrocene-based phosphines [22] [35]. This effect is attributed to the quenching of singlet oxygen by the ferrocene unit, which inhibits the oxidation process [35]. Nevertheless, industrial production typically requires handling under inert atmosphere conditions, which adds complexity and cost to the manufacturing process [23] [36].

Purification at scale presents additional challenges, as laboratory techniques such as column chromatography become impractical and inefficient [20] [23]. Industrial purification often relies on crystallization and recrystallization processes, which must be optimized to maintain high yields while achieving the required purity [23] [24]. Continuous crystallization technologies have been explored as potential solutions for large-scale purification of organometallic compounds like 1,1'-bis(diisopropylphosphino)ferrocene [23].

The economic viability of large-scale production is further influenced by the cost of starting materials and reagents [23] [24]. Ferrocene and phosphine precursors represent significant cost components, necessitating efficient synthetic routes with high atom economy [24] [31]. Recovery and recycling of unreacted materials and by-products can significantly impact the overall economics of the process [23] [24].

X-ray Crystallographic Analysis

Crystal Structure Determination

1,1'-Bis(diisopropylphosphino)ferrocene exhibits characteristic structural features that distinguish it from its diphenylphosphino analogue [1] [2] [3]. The compound typically crystallizes in monoclinic crystal systems, with space groups commonly observed as P2₁/n or P2₁/c, which are standard for metallocene derivatives [1] [2].

Geometric Parameters

The ferrocene backbone maintains the typical sandwich structure with iron-to-cyclopentadienyl ring centroid distances of approximately 1.65 Å, consistent with standard ferrocene parameters [1] [2]. The phosphorus atoms are positioned at the 1,1'-positions of the ferrocene framework, creating a bidentate ligand architecture [4] [3].

Metal Complex Structures

Crystallographic studies of metal complexes containing 1,1'-bis(diisopropylphosphino)ferrocene reveal important structural insights. In [PtCl₂(dippf)] and [ZnCl₂(dippf)] complexes, the ligand adopts chelating coordination modes with characteristic bite angles [3] [5]. The platinum complex shows distorted square-planar geometry, while the zinc complex exhibits tetrahedral coordination [3].

| Complex | Metal-P Distance (Å) | Bite Angle (°) | Geometry |

|---|---|---|---|

| [PtCl₂(dippf)] | 2.28-2.32 | ~99 | Square planar |

| [ZnCl₂(dippf)] | 2.38-2.42 | ~99 | Tetrahedral |

| [Ir(cod)(dippf)]⁺ | 2.30-2.34 | ~99 | Distorted square planar |

Conformational Features

The diisopropyl substituents introduce significant steric bulk, affecting the conformational preferences of the molecule [1] [2]. The twist angle between the cyclopentadienyl rings decreases compared to 1,1'-bis(diphenylphosphino)ferrocene, ranging from 34° to 40°, reflecting the increased steric interactions [1] [2].

NMR Spectroscopic Signatures (³¹P, ¹H, ¹³C)

Phosphorus-31 NMR Characteristics

The ³¹P NMR spectrum of free 1,1'-bis(diisopropylphosphino)ferrocene displays a characteristic singlet in the range of -10 to -20 ppm relative to 85% phosphoric acid [6] [7] [8]. This chemical shift reflects the electron-rich nature of the diisopropylphosphino groups compared to diphenylphosphino analogues [6] [9].

| Compound | ³¹P Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Free dippf | -15 to -17 | Singlet | [6] [7] |

| [PdCl₂(dippf)] | 65-70 | Singlet | [8] |

| [PtCl₂(dippf)] | 20-25 | Singlet | [3] |

Upon coordination to transition metals, the ³¹P signals shift significantly downfield, typically appearing between 20-80 ppm depending on the metal center and coordination environment [3] [7] [8]. This downfield shift indicates reduced electron density at phosphorus upon metal coordination [6] [10].

Proton NMR Spectroscopic Analysis

The ¹H NMR spectrum exhibits characteristic patterns for the ferrocene backbone and isopropyl substituents [4] [3] [11]. The ferrocene protons appear as multiplets between 4.1-4.4 ppm, showing the typical AB pattern for 1,1'-disubstituted ferrocenes [3] [11].

The isopropyl groups display distinctive splitting patterns:

- CH protons: septet at 2.0-2.5 ppm (J ≈ 7 Hz)

- CH₃ protons: doublet at 1.0-1.2 ppm (J ≈ 7 Hz, integration 12H)

Carbon-13 NMR Characteristics

¹³C NMR spectroscopy provides detailed information about the carbon framework [12] [13] [14]. The ferrocene ring carbons appear in the range of 68-72 ppm, while the isopropyl carbons show characteristic chemical shifts with phosphorus-carbon coupling [3] [12].

| Carbon Type | Chemical Shift (ppm) | Multiplicity | Coupling |

|---|---|---|---|

| Ferrocene ring | 68-72 | Various | P-C coupling |

| Isopropyl CH | 24-28 | Doublet | ¹J(P-C) ≈ 15 Hz |

| Isopropyl CH₃ | 18-22 | Doublet | ²J(P-C) ≈ 3 Hz |

Mass Spectrometric Profiling

Ionization Behavior

Mass spectrometric analysis of 1,1'-bis(diisopropylphosphino)ferrocene reveals characteristic ionization patterns under various conditions [15] [16] [17]. In electrospray ionization (ESI) positive mode, the molecular ion [M]⁺- at m/z 418 typically serves as the base peak [15] [16].

Fragmentation Patterns

Electron impact (EI) mass spectrometry shows characteristic fragmentation pathways [16] [17]:

| Fragment Ion | m/z | Assignment | Relative Intensity |

|---|---|---|---|

| [M]⁺- | 418 | Molecular ion | 100% |

| [M-iPr]⁺ | 375 | Loss of isopropyl | 60-80% |

| [Fe(C₅H₄)₂]⁺- | 186 | Ferrocene core | 20-30% |

| [C₅H₄P(iPr)₂]⁺ | 198 | Phosphino-Cp | 40-50% |

Isotope Pattern Analysis

The isotope pattern reflects the natural abundance of iron isotopes, with the molecular ion cluster showing the characteristic ⁵⁶Fe/⁵⁴Fe ratio [15] [16]. This pattern serves as a diagnostic tool for confirming the presence of the ferrocene moiety.

Adduct Formation

Under ESI conditions, sodium adducts [M+Na]⁺ at m/z 441 are commonly observed, particularly in the presence of trace sodium salts [15]. The relative abundance of these adducts depends on solution conditions and can provide information about the compound's ionization efficiency.

Comparative Conformational Analysis with Dppf Analogues

Steric Effects Comparison

The substitution of phenyl groups with isopropyl groups significantly alters the steric profile of the ligand [1] [2] [18] [19]. Percent buried volume (%V_bur) calculations reveal that 1,1'-bis(diisopropylphosphino)ferrocene (56.5%) is slightly more sterically demanding than 1,1'-bis(diphenylphosphino)ferrocene (55.5%) [8] [20].

Bite Angle Analysis

Despite differences in substituent bulk, both ligands maintain similar bite angles of approximately 99° in metal complexes [1] [2] [18]. This consistency arises from the rigid ferrocene backbone, which constrains the phosphorus-metal-phosphorus angle regardless of peripheral substitution [1] [2].

| Ligand | Bite Angle (°) | Twist Angle (°) | Electronic Character |

|---|---|---|---|

| dippf | ~99 | 34-40 | More electron-rich |

| dppf | ~99 | 40-45 | Less electron-rich |

Electronic Property Differences

The isopropyl substituents are significantly more electron-donating than phenyl groups, resulting in increased electron density at phosphorus [18] [19] [21]. This electronic difference manifests in more negative oxidation potentials and enhanced nucleophilicity of the phosphorus centers [3] [18].

Conformational Flexibility

Variable-temperature NMR studies reveal that 1,1'-bis(diisopropylphosphino)ferrocene exhibits different dynamic behavior compared to its diphenyl analogue [1] [2]. The activation energies for ferrocene ring rotation are substrate-dependent, with values typically ranging from 34-40 kJ/mol [1] [2].

Catalytic Implications

The structural and electronic differences between these ligands translate into distinct catalytic behaviors [18] [19] [21]. The increased electron density and altered steric profile of 1,1'-bis(diisopropylphosphino)ferrocene often result in enhanced activity in electron-deficient metal centers and improved selectivity in sterically demanding transformations [18] [21].